![molecular formula C13H11NO4S B2822490 Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate CAS No. 31823-75-3](/img/structure/B2822490.png)
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate” is defined by its InChI code: 1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) .Physical And Chemical Properties Analysis
“Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate” is a solid at room temperature, with a melting point of 120°C . It should be stored at room temperature .Scientific Research Applications
- Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate serves as an essential intermediate in the synthesis of pharmaceutical compounds. It has been implicated in the creation of anti-hypertensive drugs, antitumor agents, anti-HIV-1 integrase inhibitors, and hepatitis C virus inhibitors .
- Additionally, it plays a role in the development of antineoplastic PAK4 activase inhibitors and phosphatidylinositol 3-kinase (PI3K) inhibitors .
- Researchers utilize this compound for the preparation of thienopyrimidinone analogs. These analogs may exhibit diverse biological effects and are valuable in drug discovery .
- Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate contributes to the total synthesis of quinazolinocarboline alkaloids. These alkaloids have potential pharmacological activities and are studied for their therapeutic properties .
- The compound is involved in the synthesis of 4-nitro and 4-aminothienyl ureas. These derivatives may have applications in various fields, including materials science and biochemistry .
- Thiophene-based analogs, including this compound, have fascinated scientists due to their potential as biologically active molecules. Their diverse effects make them attractive targets for medicinal chemistry research .
- Although not directly mentioned in the literature, the presence of thiophene rings in the structure suggests that this compound could be explored for antithrombotic activity. Further investigation is warranted .
Medicinal Chemistry and Drug Development
Thienopyrimidinone Analog Synthesis
Quinazolinocarboline Alkaloid Synthesis
Urea Derivatives
Biologically Active Compounds
Antithrombotic Activity
Safety And Hazards
properties
IUPAC Name |
methyl 3-(phenoxycarbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFDMLITZSAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate |
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